molecular formula C11H7BrO2 B1266470 1-Bromo-2-naphthoic acid CAS No. 20717-79-7

1-Bromo-2-naphthoic acid

Cat. No.: B1266470
CAS No.: 20717-79-7
M. Wt: 251.08 g/mol
InChI Key: VUVIRKAVBZITDO-UHFFFAOYSA-N
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Description

1-Bromo-2-naphthoic acid, also known as 1-bromo-2-naphthalenecarboxylic acid, is an organic compound with the molecular formula C11H7BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a carboxylic acid group at the second position. This compound is commonly used as a building block in organic synthesis due to its reactivity and structural properties .

Scientific Research Applications

1-Bromo-2-naphthoic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a probe for biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

1-Bromo-2-naphthoic acid plays a significant role in biochemical reactions, particularly in the synthesis of binaphthyl-based amino acids and amino alcohols through domino coupling reactions and lactam ring opening of intermediates . It also participates in the synthesis of benzimidazoles and benzimidazolequinone derivatives via cyclocondensation . The compound interacts with various enzymes and proteins, including human cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-naphthoic acid can be synthesized through various methods. One common method involves the bromination of 2-naphthoic acid. The reaction typically uses bromine or a bromine source such as sodium bromide in the presence of an oxidizing agent like oxone. The reaction is carried out in a solvent such as acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like amines or thiols in the presence of a base such as triethylamine.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

    Cyclization Reactions: Radical initiators or strong acids.

Major Products:

Comparison with Similar Compounds

    2-Bromobenzoic Acid: Similar structure but with a bromine atom on a benzene ring.

    1-Bromo-2-naphthaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    2-Bromobenzoyl Chloride: Similar structure but with a benzoyl chloride group.

Uniqueness: 1-Bromo-2-naphthoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties. Its ability to participate in diverse chemical reactions makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-bromonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVIRKAVBZITDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174781
Record name 1-Bromo-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20717-79-7
Record name 1-Bromo-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20717-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-naphthoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020717797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-naphthoic acid
Source EPA DSSTox
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Record name 1-bromo-2-naphthoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-bromo-2-naphthoic acid used in asymmetric synthesis?

A1: this compound serves as a key starting material for synthesizing atropisomeric 1,1'-binaphthyls. This is achieved through the Ullmann coupling reaction, where esters of this compound with chiral alcohols are reacted in the presence of copper. The chirality of the alcohol influences the axial chirality of the resulting binaphthyl compound. [, ] For example, using l-menthol as the chiral alcohol resulted in an optical yield of up to 13%. [] This method provides a pathway for creating optically active binaphthyl compounds, which have applications in asymmetric catalysis and chiral recognition. []

Q2: Can you describe a specific example of diastereoselective synthesis using this compound?

A2: Researchers successfully synthesized atropisomeric 6,6′-dinitrodiphenic acids with high diastereoselectivity. [] This involved using chiral diol diesters of this compound in an asymmetric Ullmann coupling reaction with 2-halo-3-nitrobenzoic acids. The choice of chiral diol significantly impacted the stereochemical outcome, with (R)-1,1′-binaphthyl-2,2′-diol esters leading to a net optical yield of up to 85% for the coupling reaction. [] This example highlights the potential of using this compound derivatives for stereoselective synthesis of complex molecules.

Q3: Beyond binaphthyl synthesis, are there other applications for this compound derivatives?

A3: Yes, this compound is a versatile building block. For example, its esterification with 1,4-dibromo-2,3-dihydroxynaphthalene leads to the formation of 1,4-dibromonaphthalene-2,3-diylbis(1′-bromo-2′-naphthoate). This compound has potential as a precursor for synthesizing lactone-bridged teraryls. [] Additionally, (2,5-dimethyl)phenyl 1-bromonaphthyl-2-carboxylate, another derivative, serves as a precursor for both biaryl lactones and fluorenones. []

Q4: Is there information available about the physicochemical properties of this compound?

A4: While specific spectroscopic data is limited in the provided research, the vapor pressure of this compound has been studied. [, ] Using the Knudsen effusion technique, its vapor pressure was measured at various temperatures. This information helps understand its volatility and potential for transport in the environment. [, ]

Q5: Has this compound been used in fragment-based drug discovery?

A5: Yes, this compound was included in a brominated fragment library screened against HIV protease. [] It was identified as a novel hit, binding to the exosite of the enzyme. The presence of the bromine atom allowed for clear identification through anomalous scattering, highlighting the advantage of using halogenated fragments in these studies. [] This finding opens avenues for developing potential allosteric inhibitors targeting HIV protease. []

Q6: What can be said about the environmental impact of this compound?

A6: While specific ecotoxicological data on this compound is limited in the provided research, its vapor pressure measurements contribute to understanding its potential for environmental transport. [, ] This information is valuable for assessing its fate and behavior in the environment, a crucial aspect of understanding the potential impact of chemicals. Further research into its degradation pathways and potential effects on organisms would be needed for a comprehensive environmental impact assessment.

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